2-(8-iodonaphthalen-1-yl)acetonitrile
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Overview
Description
2-(8-Iodonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the 8th position and an acetonitrile group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-iodonaphthalen-1-yl)acetonitrile typically involves the iodination of naphthalene derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 8-iodonaphthalene with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(8-Iodonaphthalen-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(8-azidonaphthalen-1-yl)acetonitrile, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
2-(8-Iodonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-iodonaphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Iodonaphthalene: Similar structure but lacks the acetonitrile group.
1-Iodonaphthalene: Iodine atom is at a different position.
2-(1H-Indol-3-yl)acetonitrile: Contains an indole ring instead of a naphthalene ring.
Properties
CAS No. |
1261470-50-1 |
---|---|
Molecular Formula |
C12H8IN |
Molecular Weight |
293.1 |
Purity |
95 |
Origin of Product |
United States |
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